Lipophilicity Surge vs. 5-Methoxy Analog: LogP Increase of 0.88–0.92 Units Without TPSA Penalty
4-Bromo-2-nitro-5-propoxy-N-propylaniline (target) exhibits a computed XLogP3-AA of 4.7 versus 3.8 for its closest 5-methoxy analog (4-Bromo-5-methoxy-2-nitro-N-propylaniline, CAS 1280786-69-7), a difference of +0.9 log units [1]. This increase is achieved while maintaining an identical topological polar surface area (TPSA) of 67.1 Ų for both compounds [2]. In contrast, the 5-ethoxy analog (CAS 1280786-62-0, MW 303.16) and 4-bromo-N-isopropyl-2-nitro-5-propoxyaniline (CAS 1365272-85-0, MW 317.18) provide intermediate lipophilicity points whose exact values are less well-characterized in standardized databases, introducing greater uncertainty for library design . The measured LogP of 4.56420 (ChemSrc) and 4.40575 (ChemBase) for the target compound, versus 3.52642–3.78400 for the methoxy analog, confirms a consistent ~0.88–0.92 unit lipophilicity advantage [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA / LogP) and TPSA |
|---|---|
| Target Compound Data | XLogP3-AA 4.7; ChemSrc LogP 4.56420; ChemBase LogP 4.40575; TPSA 67.1 Ų; Rotatable bonds 6 |
| Comparator Or Baseline | 5-Methoxy analog CAS 1280786-69-7: XLogP3-AA 3.8; ChemSrc LogP 3.78400; ChemBase LogP 3.52642; TPSA 67.1 Ų; Rotatable bonds 4 |
| Quantified Difference | Δ XLogP3-AA +0.9; Δ LogP (ChemSrc) +0.78020; Δ LogP (ChemBase) +0.87933; Δ Rotatable bonds +2; TPSA unchanged |
| Conditions | Computed properties: PubChem XLogP3-AA v3.0, ChemBase JChem, ChemSrc, under standard conditions |
Why This Matters
For medicinal chemistry campaigns targeting intracellular or CNS-accessible targets, the +0.9 LogP gain without TPSA increase translates to predicted ~8-fold higher membrane partitioning, making the target compound the rational choice when passive permeability is a design objective.
- [1] PubChem CID 54759065 (target, XLogP3-AA 4.7) vs. PubChem CID 53216249 (methoxy analog, XLogP3-AA 3.8), National Center for Biotechnology Information, https://pubchem.ncbi.nlm.nih.gov (accessed 2026-04-25). View Source
- [2] PubChem computed TPSA: target CID 54759065 TPSA 67.1 Ų; methoxy analog CID 53216249 TPSA 67.1 Ų (accessed 2026-04-25). View Source
- [3] ChemBase.cn: target CBID 290496 LogP 4.40575, http://www.chembase.cn/molecule-290496.html; methoxy analog CBID 290493 LogP 3.52642, http://www.chembase.cn/molecule-290493.html (accessed 2026-04-25). View Source
